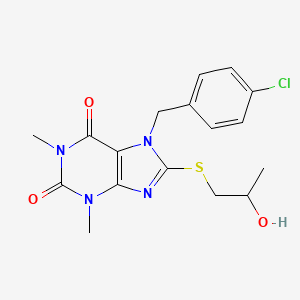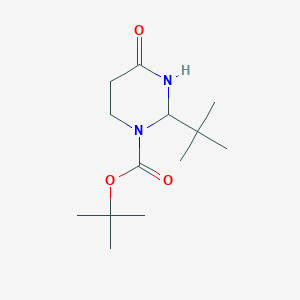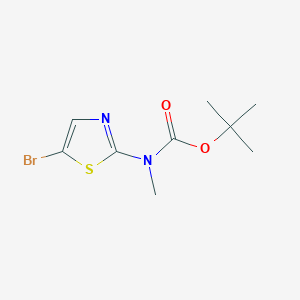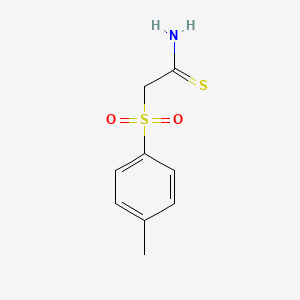
7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Synthesis of New Derivatives : Research by Gobouri (2020) explored the synthesis of new derivatives including 6-purineselenyl and 1,3,4-thiadiazols, which incorporate the 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones structure. This highlights the compound's potential for creating novel chemical structures (Gobouri, 2020).
Receptor Affinity Research : Żmudzki et al. (2015) conducted a study focusing on derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, examining their affinity for serotonin receptors. This research underscores the compound's relevance in neuroscience and pharmacology (Żmudzki et al., 2015).
Thiadiazepino-Purine Ring Systems : Hesek and Rybár (1994) developed new thiadiazepino-purine ring systems starting from derivatives of 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This signifies the use of the compound in creating complex heterocyclic structures (Hesek & Rybár, 1994).
Chemical and Pharmacological Evaluations
Chemical Diversification Studies : Research by Chłoń-Rzepa et al. (2013) involved chemical diversification of purine-2,6-dione, indicating the compound's versatility in chemical modifications for potential therapeutic applications (Chłoń-Rzepa et al., 2013).
Mixed Ligand-Metal Complexes : Shaker's (2011) study synthesized mixed ligand-metal complexes using 1,3-dimethyl-7H-purine-2,6-dione, showcasing the compound's utility in inorganic chemistry and materials science (Shaker, 2011).
Purinedione Derivatives Synthesis : Ondrej et al. (1995) presented methods for synthesizing purinedione derivatives, further highlighting the compound's role in synthetic chemistry (Ondrej, Rybár, & Alföldi, 1995).
Additional Relevant Research
Antimicrobial Activity of Derivatives : Abdul-Reda and Abdul-Ameer (2018) explored the synthesis of new chalcone derivatives from 8-Chlorotheophylline, a related compound, and examined their antimicrobial activity. This indicates potential biological applications of related purine derivatives (Abdul-Reda & Abdul-Ameer, 2018).
Reactivity with Glycerol Epichlorohydrin : Kremzer et al. (1981) investigated the reactivity of related 8-aminothiophyllines with glycerol epichlorohydrin, contributing to the understanding of chemical reactions involving similar compounds (Kremzer, Strokin, Klyuev, & Buryak, 1981).
Impurity Characterization in Related Compounds : Desai, Patel, and Gabhe (2011) focused on identifying impurities in 8-chlorotheophylline, which shares a similar structural framework. Such studies are crucial in pharmaceutical quality control (Desai, Patel, & Gabhe, 2011).
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-4-6-12(18)7-5-11/h4-7,10,23H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDPAGVRMNZXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2428510.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2428513.png)
![N-(3-methoxybenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2428514.png)




![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)
![(3,4-Dichlorophenyl)[4-fluoro-4-(hydroxymethyl)piperidino]methanone](/img/structure/B2428524.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2428527.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate](/img/structure/B2428528.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2428529.png)